(5-Bromopyridin-2-yl)(phenyl)methanone
Overview
Description
(5-Bromopyridin-2-yl)(phenyl)methanone is an organic compound with the molecular formula C12H8BrNO It consists of a brominated pyridine ring attached to a phenyl group via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-2-yl)(phenyl)methanone typically involves the reaction of 5-bromopyridine-2-carboxylic acid with phenylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-2-yl)(phenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The methanone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(5-Bromopyridin-2-yl)(phenyl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (5-Bromopyridin-2-yl)(phenyl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the methanone group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(5-Bromopyridin-3-yl)(phenyl)methanone: Similar structure but with the bromine atom at the 3-position of the pyridine ring.
(5-Bromopicolinoyl)piperidine: Contains a piperidine ring instead of a phenyl group.
5-Bromopyridine-2-carboxylic acid: Lacks the phenyl group and methanone linkage.
Uniqueness
(5-Bromopyridin-2-yl)(phenyl)methanone is unique due to its specific substitution pattern and the presence of both a brominated pyridine ring and a phenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
(5-bromopyridin-2-yl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-10-6-7-11(14-8-10)12(15)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXZWEQLVKTQRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579275 | |
Record name | (5-Bromopyridin-2-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206357-52-0 | |
Record name | (5-Bromopyridin-2-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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